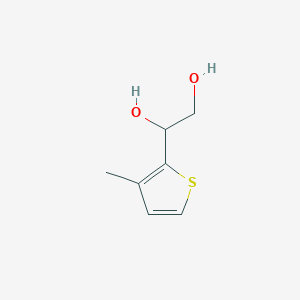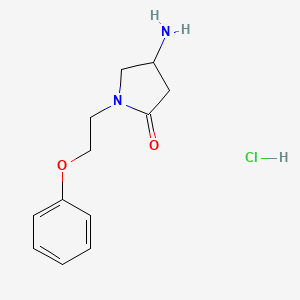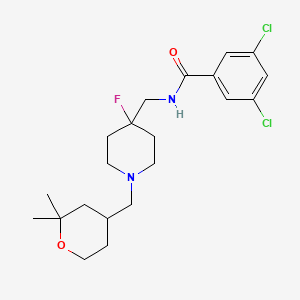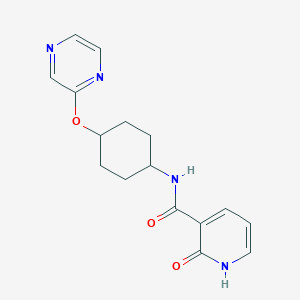![molecular formula C14H17F3N2O4 B3005920 N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide CAS No. 1824025-62-8](/img/structure/B3005920.png)
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Chemical Reactions Analysis
A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Aplicaciones Científicas De Investigación
Antibacterial Activities
This compound has been used in the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives, which have shown promising antibacterial activities against various bacterial strains .
Deprotection Studies
The N-tert-butoxycarbonyl (N-Boc) group is often used as a protecting group in organic synthesis. This compound has been used in studies to develop mild methods for the selective deprotection of the N-Boc group .
Organic Synthesis
The compound has been used in the organic synthesis of particular enantiomers. A possible mechanism of dynamic kinetic resolution by the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid was proposed and validated by a quantitative density functional theoretical calculation .
Amino Acid Protection
In the field of amino acid protection, this compound is used for the synthesis of phosphatidylserine and ornithine .
Synthesis of Pyrrolidines
This compound has been used in a three-component synthesis of pyrrolidines involving 1,3-dipolar cycloaddition .
Antibacterial Screening
Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)18-8-11(20)19-9-5-4-6-10(7-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYCVVSPUHWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(4-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B3005840.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005842.png)



![[3,5-Bis(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B3005849.png)
![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]naphthalene-1-carboxamide;hydrochloride](/img/structure/B3005855.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)


